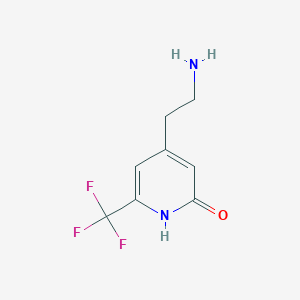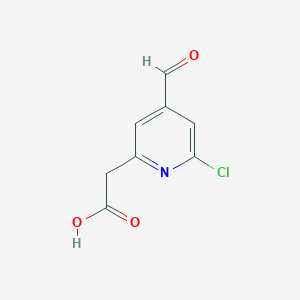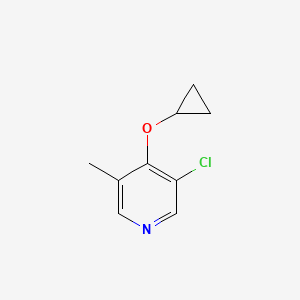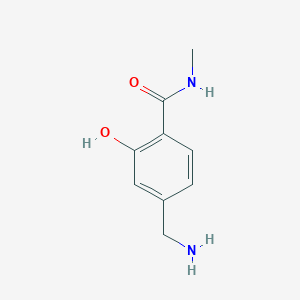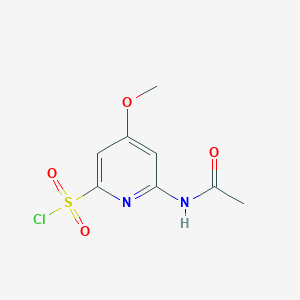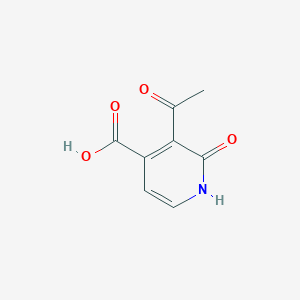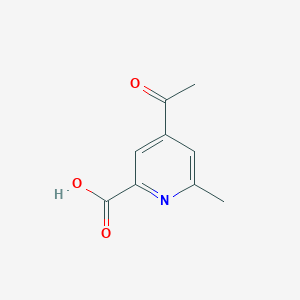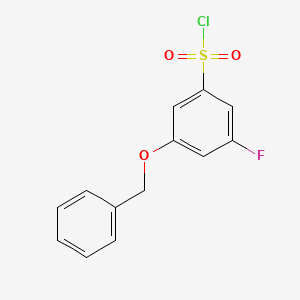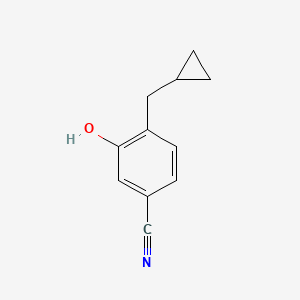
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile typically involves the introduction of a cyclopropylmethyl group to a hydroxybenzonitrile core. One common method involves the use of cyclopropylmethyl bromide as a synthetic building block. The reaction can be carried out under basic conditions using a strong base like sodium hydroxide or potassium hydroxide . The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the hydroxybenzonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethyl)-3-benzoylbenzonitrile.
Reduction: Formation of 4-(Cyclopropylmethyl)-3-aminobenzonitrile.
Substitution: Formation of halogenated derivatives depending on the halogenating agent used.
Applications De Recherche Scientifique
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclopropylmethyl)-3-methoxybenzonitrile
- 4-(Cyclopropylmethyl)-3-aminobenzonitrile
- 4-(Cyclopropylmethyl)-3-chlorobenzonitrile
Uniqueness
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzonitrile core.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-4-10(11(13)6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2 |
Clé InChI |
AVKZCIFPIGIVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


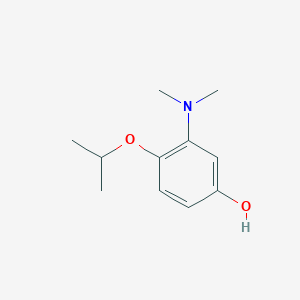
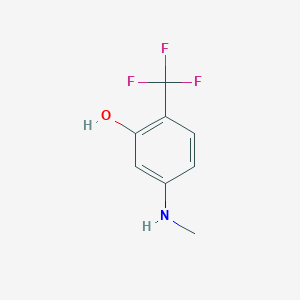
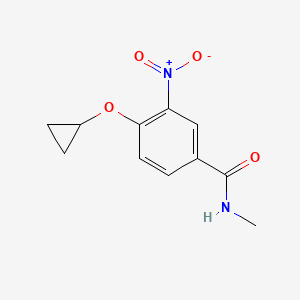
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
